3-amino-3-imino-N-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-imino-N-methylpropanamide is a chemical compound with the molecular formula C4H10ClN3O and a molecular weight of 151.59 g/mol . It is known for its unique structure, which includes both amino and imino functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 3-amino-3-imino-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the reaction of N-methylpropanamide with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
3-amino-3-imino-N-methylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-amino-3-imino-N-methylpropanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 3-amino-3-imino-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-amino-3-imino-N-methylpropanamide can be compared with other similar compounds, such as:
3-amino-3-(2-chloro-6-fluorophenyl)-N-methylpropanamide: This compound has a similar structure but includes additional substituents that may alter its chemical and biological properties.
tert-Butyl {1-[amino(imino)methyl]-3-pyrrolidinyl}carbamate hydrochloride hydrate: This compound also contains amino and imino groups but has a different overall structure, leading to distinct properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C4H9N3O |
---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
3-amino-3-imino-N-methylpropanamide |
InChI |
InChI=1S/C4H9N3O/c1-7-4(8)2-3(5)6/h2H2,1H3,(H3,5,6)(H,7,8) |
InChI Key |
PZKZNGDDVRVCRN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.